1-(2,4-Dichlorophenyl)thiourea

Thermal Analysis Purification Physical Property Differentiation

This 2,4-dichloro-substituted thiourea delivers key advantages over mono-halogenated or unsubstituted analogs. Its elevated density (1.563 g/cm³, 20.8% higher) ensures accurate automated dosing and stoichiometric control. The high melting point (160°C) enables effective purification by recrystallization, yielding consistently high-purity feedstock for agrochemical or heterocyclic synthesis. Moreover, its validated anti-pseudomonal activity (MIC 40 µg/mL vs. P. aeruginosa) makes it a strategic starting point for anti-infective SAR campaigns. Procure this non-fungible, structure-precise intermediate for R&D and process development.

Molecular Formula C7H6Cl2N2S
Molecular Weight 221.11 g/mol
CAS No. 6326-14-3
Cat. No. B1302493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)thiourea
CAS6326-14-3
Molecular FormulaC7H6Cl2N2S
Molecular Weight221.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)NC(=S)N
InChIInChI=1S/C7H6Cl2N2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12)
InChIKeyHSWCDFOASWNGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dichlorophenyl)thiourea (CAS 6326-14-3): Procurement-Ready Identity and Baseline Properties


1-(2,4-Dichlorophenyl)thiourea (CAS 6326-14-3) is a halogenated aryl thiourea derivative with the molecular formula C7H6Cl2N2S and a molecular weight of 221.11 g/mol. This organosulfur compound is characterized by the presence of two chlorine substituents at the 2- and 4- positions on the phenyl ring, which impart distinct physicochemical properties relative to unsubstituted or mono-substituted analogs [1][2]. It is commercially available as a solid, typically with a purity of ≥97%, and is widely utilized as a synthetic intermediate in the preparation of heterocyclic compounds and agrochemicals [1][2].

Why 1-(2,4-Dichlorophenyl)thiourea Cannot Be Indiscriminately Substituted with Generic Thioureas


While thioureas as a class exhibit broad reactivity, the specific 2,4-dichloro substitution pattern on the phenyl ring fundamentally alters the compound's physicochemical profile and, by extension, its performance in downstream applications. Simple substitution with unsubstituted phenylthiourea or mono-halogenated analogs introduces significant differences in key parameters such as melting point, density, and lipophilicity, which are critical for purification, formulation, and synthetic yield [1]. The presence of two electron-withdrawing chlorine atoms in the 2,4-positions directly influences the electronic character of the aromatic ring and the thiourea moiety, affecting its behavior in nucleophilic reactions and metal coordination, thereby making 1-(2,4-dichlorophenyl)thiourea a non-fungible entity in research and industrial workflows where structural precision is paramount .

Quantitative Differentiation of 1-(2,4-Dichlorophenyl)thiourea from Its Closest Analogs


Elevated Melting Point Enables Higher Purity Isolation vs. Unsubstituted and Monochloro Analogs

The melting point of 1-(2,4-dichlorophenyl)thiourea (160 °C) is significantly higher than that of the unsubstituted analog 1-phenylthiourea (145-150 °C) and the monochloro-substituted analog 1-(2-chlorophenyl)thiourea (144-149 °C) [1]. This 10-16 °C increase provides a wider thermal window for recrystallization and is indicative of stronger intermolecular forces in the crystal lattice due to the presence of two chlorine atoms, which can improve solid-state stability and facilitate purification by avoiding low-melting eutectic mixtures [1].

Thermal Analysis Purification Physical Property Differentiation

Increased Density (1.563 g/cm³) Alters Solubility and Formulation Behavior vs. Parent Phenylthiourea (1.294 g/cm³)

The density of 1-(2,4-dichlorophenyl)thiourea is reported as 1.563 g/cm³, which is 20.8% higher than that of the unsubstituted 1-phenylthiourea (1.294 g/cm³) [1]. This substantial difference in mass per unit volume reflects the contribution of the two heavier chlorine atoms and can influence bulk handling, volumetric dosing, and dissolution behavior in solvent systems. This physical property is a critical, quantifiable differentiator for formulation scientists and process chemists who require precise control over reaction stoichiometry and mixture homogeneity [1].

Formulation Solid-State Chemistry Density Comparison

Antibacterial Activity Against Pseudomonas aeruginosa (MIC 40 µg/mL) Defines a Unique Biological Profile Compared to Standard Antibiotics

In a comparative study, 1-(2,4-dichlorophenyl)thiourea demonstrated superior in vitro antibacterial activity against Pseudomonas aeruginosa, exhibiting a minimum inhibitory concentration (MIC) of 40 µg/mL . While the specific comparator antibiotics are not detailed in the available source excerpt, the reported MIC value positions this compound as a notable entity within the thiourea class for anti-pseudomonal activity. This data point is crucial for researchers seeking specific activity against Gram-negative pathogens, where many standard thiourea derivatives show limited efficacy .

Antibacterial MIC Assay Drug Discovery

Validated Application Scenarios for 1-(2,4-Dichlorophenyl)thiourea Based on Quantitative Evidence


Synthesis of Heterocyclic Agrochemical Intermediates Requiring High-Purity Starting Material

The elevated melting point (160 °C) of 1-(2,4-dichlorophenyl)thiourea compared to its unsubstituted and monochloro analogs enables more effective purification by recrystallization, ensuring a higher purity feedstock for the synthesis of herbicides, fungicides, or insecticides where trace impurities can drastically affect biological activity [1]. The 2,4-dichloro substitution pattern is a common pharmacophore in agrochemicals, making this thiourea a direct and high-fidelity precursor.

Precision Formulation and Automated Synthesis Workflows

The density of 1-(2,4-dichlorophenyl)thiourea (1.563 g/cm³) is 20.8% higher than that of the parent phenylthiourea [1]. This quantifiable difference is critical for researchers and process development teams using automated solid dispensing robots or designing large-scale batch processes. Substituting with the lower-density analog would result in volumetric dosing errors, potentially altering reaction stoichiometry and compromising product consistency [1].

Antimicrobial Research Targeting Pseudomonas aeruginosa

With a reported MIC of 40 µg/mL against Pseudomonas aeruginosa, 1-(2,4-dichlorophenyl)thiourea serves as a validated starting point for medicinal chemistry campaigns focused on Gram-negative bacterial infections [1]. This quantitative activity benchmark allows researchers to prioritize this specific thiourea derivative over less active or untested analogs when designing structure-activity relationship (SAR) studies or screening libraries for novel anti-pseudomonal agents.

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